Benzenepropanal, 4-formyl-

Description

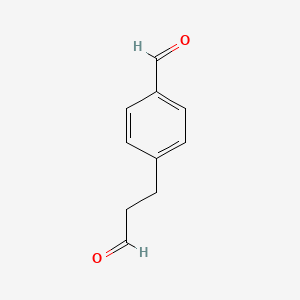

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-oxopropyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBAFDCPGGFQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Benzenepropanal, 4 Formyl

Direct Synthesis Routes for Benzenepropanal, 4-formyl-

Direct synthesis routes offer efficient ways to construct the target molecule, Benzenepropanal, 4-formyl-. These methods involve creating the core structure and introducing the necessary functional groups in a minimal number of steps.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a key strategy for the synthesis of aldehydes like Benzenepropanal, 4-formyl-. acsgcipr.org This process typically involves the addition of hydrogen (H2) across a double or triple bond in the presence of a metal catalyst. masterorganicchemistry.com For instance, the selective reduction of an α,β-unsaturated aldehyde can yield the corresponding saturated aldehyde. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to an alcohol. masterorganicchemistry.com

Recent advancements have led to the development of highly active and selective homogeneous catalysts that can operate under milder conditions, making this route more attractive for synthesizing complex molecules. acsgcipr.org For example, copper complexes have been shown to be effective catalysts for the hydrogenation of aldehydes. rsc.org

| Catalyst Type | Substrate Example | Product | Key Considerations |

| Heterogeneous (e.g., Pd/C) | α,β-unsaturated aldehyde | Saturated aldehyde | Catalyst poisoning can be used to increase selectivity. organic-chemistry.org |

| Homogeneous (e.g., Rhodium complex) | Alkene | Aldehyde | Can offer high selectivity under mild conditions. acsgcipr.org |

| Copper Complexes | Aldehyde | Alcohol (further reduction) | Base addition can influence reaction rate and side products. rsc.org |

Palladium-Catalyzed Carbonylation and Coupling Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into a molecule. nih.gov These reactions often utilize carbon monoxide (CO) or a CO surrogate. researchgate.net For the synthesis of Benzenepropanal, 4-formyl-, a suitable aryl halide or triflate could be coupled with a three-carbon building block in the presence of a palladium catalyst and a CO source.

The carbonylative Suzuki-Miyaura cross-coupling is a notable example, where an aryl boronic acid is coupled with an aryl halide under a CO atmosphere to form a ketone. scielo.br This methodology could be adapted to synthesize the target aldehyde. The choice of ligands, solvents, and CO source is critical for achieving high yields and selectivity. scielo.brmdpi.com

| Reaction Type | Starting Materials | Catalyst System | Product Type |

| Carbonylative Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide, CO | PdCl2(dppf), K2CO3 | Biaryl ketone |

| Carbonylative Sonogashira Coupling | Aryl halide, Terminal alkyne, CO | Pd catalyst, Base | α,β-alkynyl ketone |

| Phenoxycarbonylation | Aryl iodide, Phenol (B47542), CO surrogate | Pd/C, Na2CO3 | Phenyl ester |

Oxidation of Precursor Compounds for Aldehyde Formation

The oxidation of a primary alcohol is a classic and reliable method for the formation of an aldehyde. solubilityofthings.com In the context of synthesizing Benzenepropanal, 4-formyl-, a precursor molecule such as 4-(3-hydroxypropyl)benzaldehyde (B1626378) could be oxidized. Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. solubilityofthings.com

Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. solubilityofthings.com Alternatively, activated DMSO reagents, such as in the Swern or Moffatt oxidation, provide another set of mild conditions for this conversion. imperial.ac.uk

| Oxidizing Agent | Precursor Type | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | Primary alcohol | Aldehyde | Selective oxidation, avoids over-oxidation to carboxylic acid. solubilityofthings.com |

| Dess-Martin Periodinane | Primary alcohol | Aldehyde | Mild conditions, high yields. |

| Activated DMSO (Swern, Moffatt) | Primary alcohol | Aldehyde | Avoids heavy metal reagents. imperial.ac.uk |

Hydroformylation Techniques

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes by adding a formyl group and a hydrogen atom across a carbon-carbon double bond. tmv.ac.inwikipedia.org This reaction is catalyzed by transition metal complexes, typically containing rhodium or cobalt. mt.com To synthesize Benzenepropanal, 4-formyl-, a suitable styrene (B11656) derivative could be subjected to hydroformylation. libretexts.org

A key challenge in hydroformylation is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer. The choice of metal catalyst and ligands plays a crucial role in determining the product distribution. tmv.ac.inmt.com

| Catalyst System | Alkene Substrate | Product(s) | Key Considerations |

| HCo(CO)4 | Terminal Alkene | Linear and Branched Aldehydes | Requires high pressure and temperature. tmv.ac.inlibretexts.org |

| Rhodium complexes with phosphine (B1218219) ligands | Terminal Alkene | High selectivity for linear aldehyde | Milder reaction conditions compared to cobalt. mt.com |

Functional Group Interconversion and Derivatization Approaches

Transformation of Pre-existing Benzenepropanal Analogues

The synthesis of Benzenepropanal, 4-formyl- can be achieved by modifying a pre-existing benzenepropanal derivative. ub.edu For example, a benzenepropanal analogue with a different substituent on the aromatic ring could be chemically altered to introduce the formyl group.

One possible route could involve the conversion of a hydroxyl group on the aromatic ring to a halide, followed by a palladium-catalyzed formylation reaction. Alternatively, an amino group could be transformed into a diazonium salt and subsequently converted to the aldehyde via a Sandmeyer-type reaction. These transformations allow for the strategic manipulation of molecular structure to arrive at the target compound. ub.eduvanderbilt.edu

| Initial Functional Group | Intermediate Functional Group | Final Functional Group | Reagents |

| Hydroxyl (-OH) | Halide (-X) | Formyl (-CHO) | 1. SOCl2 or PBr3 2. Pd catalyst, CO/H2 |

| Amino (-NH2) | Diazonium salt (-N2+) | Formyl (-CHO) | 1. NaNO2, HCl 2. KCN, CuCN then hydrolysis |

| Ester (-COOR) | Primary alcohol (-CH2OH) | Formyl (-CHO) | 1. LiAlH4 2. PCC or Dess-Martin periodinane |

Installation of the Formyl Group onto Benzenepropanal Scaffolds

The introduction of a formyl group onto the aromatic ring of a benzenepropanal scaffold is a key transformation that can be achieved through several classic electrophilic aromatic substitution reactions. The substrate, 3-phenylpropanal (B7769412), contains a propyl group, which is an ortho-, para-directing activator, making the 4-position a prime target for formylation.

Vilsmeier-Haack Reaction: This method is a versatile tool for the formylation of electron-rich aromatic compounds. acs.orgresearchgate.netnih.gov It employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). acs.orgresearchgate.net The electrophilic iminium ion attacks the electron-rich benzene (B151609) ring of the 3-phenylpropanal. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 4-formyl-benzenepropanal. researchgate.net Given that the propyl group activates the para position, this reaction is expected to show good regioselectivity.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, with a catalyst system like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride. unl.ptresearchgate.netscielo.org.mx The reactive electrophile is believed to be the formyl cation, [HCO]⁺. scielo.org.mx While effective for simple aromatic hydrocarbons like benzene, its application is limited as it is generally not suitable for phenol or phenol ether substrates and can fail on deactivated rings. researchgate.netwikipedia.org Its success on a benzenepropanal scaffold would depend on the activating strength of the propyl side chain being sufficient to drive the reaction.

Rieche Formylation: The Rieche reaction uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). acs.orgmdpi.com This method is effective for electron-rich aromatic compounds like phenols and mesitylene. mdpi.com The application to 3-phenylpropanal would be feasible, with the Lewis acid activating the formylating agent for electrophilic attack at the para position.

Duff Reaction: The Duff reaction is another method for aromatic formylation, using hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.orgrsc.org The reaction typically requires strongly electron-donating groups on the aromatic ring, such as a hydroxyl group, and favors formylation at the ortho position. wikipedia.org However, modifications using trifluoroacetic acid as a solvent have expanded its scope to less activated hydrocarbons, showing a high degree of para-regioselectivity. rsc.org This modified approach could be a viable pathway to synthesizing Benzenepropanal, 4-formyl-.

Table 1: Comparison of Aromatic Formylation Methods

| Reaction | Formylating Agent/Reagents | Typical Catalyst/Conditions | Key Characteristics |

|---|---|---|---|

| Vilsmeier-Haack | DMF / POCl₃ | Forms chloroiminium reagent in situ | Versatile for electron-rich arenes. researchgate.netnih.gov |

| Gattermann-Koch | CO, HCl | AlCl₃, CuCl, high pressure | Mainly for hydrocarbons; not for phenols. researchgate.netscielo.org.mx |

| Rieche | Dichloromethyl methyl ether | TiCl₄ or SnCl₄ | Effective for electron-rich arenes. acs.orgmdpi.com |

| Duff | Hexamethylenetetramine (HMTA) | Glyceroboric acid or TFA | Classically for phenols (ortho); modified for hydrocarbons (para). wikipedia.orgrsc.org |

Stereoselective and Enantioselective Synthesis of Substituted Benzenepropanals

Achieving stereocontrol in the synthesis of substituted benzenepropanals, particularly those with chirality on the three-carbon side chain, is a significant synthetic challenge. Modern catalytic methods provide powerful tools for this purpose.

Organocatalysis has emerged as a key strategy. For instance, the asymmetric Michael addition of aldehydes or other nucleophiles to α,β-unsaturated aldehydes, such as cinnamaldehydes (precursors to benzenepropanals), can establish a chiral center at the β-position (C2 of the propanal chain). Chiral secondary amines, like diphenylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes by forming chiral iminium ions. acs.org These intermediates then react with nucleophiles in a highly face-selective manner, leading to products with high enantioselectivity. unl.ptacs.org The resulting chiral aldehyde can then be further manipulated.

Another approach involves the direct asymmetric functionalization of a propanal moiety. A reported synthesis of (3S, 4R)-5-Phenylpentane-1, 3, 4-triol started from 3-phenylpropanal. juniperpublishers.com The key step was an L-proline catalyzed α-aminooxylation using nitrosobenzene, which installed a chiral center at the C2 position of the propanal chain. This was followed by a Wittig reaction and further transformations, demonstrating how chirality can be introduced adjacent to the aldehyde group. juniperpublishers.com

The use of chiral auxiliaries offers a more classical but effective strategy. For example, (S)-2-(dibenzylamino)-3-phenylpropanal, which can be prepared from L-phenylalanine, has been used as a chiral aldehyde auxiliary. researchgate.net Nucleophilic addition to this aldehyde proceeds with high levels of 1,2-stereocontrol. Subsequent cleavage and removal of the auxiliary can yield enantiomerically pure 2-substituted alcohols, which could be oxidized to the corresponding aldehydes. researchgate.net

Furthermore, tandem reactions can construct complex chiral structures in a single pot. Organocatalytic tandem Michael-aldol reactions between α,β-unsaturated aldehydes and suitable nucleophiles can generate cyclic products with multiple stereocenters with high enantioselectivity. acs.org While not directly yielding a substituted benzenepropanal, these methods illustrate powerful strategies for stereocenter construction that could be adapted for this target class.

Sustainable and Biocatalytic Synthesis Methods

In line with the principles of green chemistry, the development of sustainable and biocatalytic routes to Benzenepropanal, 4-formyl- is of increasing interest. These approaches aim to use renewable feedstocks, employ environmentally benign catalysts, and reduce waste.

Biocatalytic Approaches: Enzymes offer unparalleled selectivity and can operate under mild conditions, making them ideal for green synthesis. nih.gov

Carboxylic Acid Reductases (CARs): These enzymes can directly reduce a carboxylic acid to an aldehyde. nih.gov A potential biocatalytic route to Benzenepropanal, 4-formyl- could involve the enzymatic reduction of a corresponding precursor, 4-carboxy-benzenepropanoic acid. This avoids the use of traditional metal hydride reducing agents.

Oxidases and Dehydrogenases: Alcohol oxidases or dehydrogenases can be used for the selective oxidation of a primary alcohol to an aldehyde. rsc.org A chemo-enzymatic route could involve the chemical synthesis of 4-(3-hydroxypropyl)benzaldehyde, followed by enzymatic oxidation of the propanal side-chain's terminal alcohol to the aldehyde. A notable example in aromatic aldehyde synthesis is the production of vanillin, where enzymes like eugenol (B1671780) oxidase (EUGO) have been optimized for a solvent-free process with high space-time yield. nih.gov

Chemo-enzymatic Cascades: Recent research has demonstrated one-pot chemo-enzymatic cascades for producing fragrance aldehydes from renewable phenylpropenes (e.g., eugenol). rsc.org One strategy involves a palladium-catalyzed isomerization followed by enzymatic alkene cleavage by an aromatic dioxygenase to yield the aldehyde. rsc.org A similar strategy could be envisioned starting from a suitable substituted phenylpropene to generate the target molecule.

Bioreduction: Plant-based extracts, such as from Aloe vera, have been shown to act as enzyme sources for the bioreduction of aromatic aldehydes to their corresponding alcohols under mild, microwave-assisted conditions. scielo.org.mx While this represents the reverse reaction, it highlights the potential of using readily available biocatalysts for redox transformations on this class of compounds.

Sustainable Chemistry Metrics: The "greenness" of a synthetic route can be quantified using metrics like the E-factor and Process Mass Intensity (PMI). rsc.orgwalisongo.ac.id

E-Factor: This metric calculates the mass of waste produced per unit mass of product. An ideal E-factor is zero. rsc.orgwalisongo.ac.id Classical formylation reactions often have high E-factors due to the use of stoichiometric reagents (e.g., Lewis acids) and large volumes of solvent for reaction and workup.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. researchgate.netacs.org A lower PMI indicates a more efficient and less wasteful process. Biocatalytic processes often have lower PMIs because they can be run in water, use catalytic amounts of enzyme, and may not require extensive purification.

By applying these metrics, a synthetic chemist can compare different routes. For example, a biocatalytic route using a CAR enzyme in water would likely have a significantly lower E-factor and PMI compared to a multi-step classical synthesis involving a Vilsmeier-Haack formylation and subsequent functional group manipulations.

Table 2: Potential Biocatalytic Steps for Benzenepropanal, 4-formyl- Synthesis

| Enzyme Class | Transformation | Potential Application | Green Advantage |

|---|---|---|---|

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Conversion of 4-carboxy-benzenepropanoic acid to the target aldehyde. | Avoids metal hydrides; uses ATP/NADPH cofactors. nih.gov |

| Alcohol Dehydrogenase (ADH) | Alcohol → Aldehyde | Oxidation of a precursor diol to form one of the aldehyde groups. | High selectivity under mild aqueous conditions. rsc.org |

| Aromatic Dioxygenase (ADO) | Alkene Cleavage → Aldehyde | Cleavage of a substituted phenylpropene precursor. | Part of a chemo-enzymatic cascade from renewable feedstocks. rsc.org |

| Lipase | Knoevenagel Condensation | Catalyzing C-C bond formation to build the molecular skeleton. researchgate.net | Can operate in non-conventional solvents with high efficiency. researchgate.net |

Process Development and Scale-Up Considerations in Synthesis

Transitioning a synthetic route for Benzenepropanal, 4-formyl- from the laboratory bench to an industrial scale requires rigorous process development. This involves optimizing the chosen route for safety, cost-effectiveness, robustness, and sustainability.

Scale-Up Challenges:

Reagent Handling and Safety: Many classical formylation reactions involve hazardous materials. The Gattermann-Koch reaction uses toxic carbon monoxide gas under high pressure, while the Vilsmeier-Haack reaction uses phosphorus oxychloride, which is corrosive and reacts violently with water. acs.orgunl.pt Scaling these reactions requires specialized equipment and stringent safety protocols to manage handling and potential exotherms.

Mass and Heat Transfer: Reactions that are well-behaved in a small laboratory flask can become problematic in large reactors. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields. The removal of heat from exothermic reactions (e.g., Vilsmeier reagent formation, quenching of reductions) becomes much more critical at scale and must be carefully engineered.

Downstream Processing and Purification: Isolation of the final product is a major component of any process. The scalability of purification methods like chromatography is often poor. Process development aims to design reaction and workup conditions that yield a product pure enough to be isolated by simple crystallization or distillation, minimizing solvent use and waste generation. For instance, designing a workup that avoids the formation of stable emulsions or solid waste can dramatically improve process efficiency.

Catalyst and Reagent Efficiency: On a large scale, the cost and lifecycle of catalysts and reagents are paramount. For metal-catalyzed steps, efficient recovery and recycling of the catalyst are crucial for economic viability. For biocatalytic processes, the stability, activity, and reusability of the enzyme are key performance indicators that must be optimized.

By addressing these considerations through detailed process research, a laboratory-scale synthesis can be transformed into a safe, reproducible, and economical manufacturing process.

Chemical Reactivity and Mechanistic Transformations of Benzenepropanal, 4 Formyl

Reactions Involving the Aldehyde Moiety (–CHO)

The presence of two aldehyde groups, one aliphatic and one attached directly to the aromatic ring, offers opportunities for selective reactions. The aliphatic aldehyde is generally more reactive towards nucleophilic attack than the aromatic aldehyde, which is stabilized by resonance with the benzene (B151609) ring. quora.com However, reaction conditions can be tuned to target either group.

Oxidation Reactions for Carboxylic Acid and Ester Formation

The aldehyde functional groups are susceptible to oxidation to yield corresponding carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize both aldehyde groups. Selective oxidation is challenging but can be achieved under controlled conditions. For instance, milder oxidizing agents might preferentially react with the more accessible aliphatic aldehyde.

The resulting dicarboxylic acid, 4-(2-carboxyethyl)benzoic acid, or the mono-carboxylic acid, 4-formyl-benzenepropanoic acid, are valuable intermediates. Further reaction with alcohols under acidic conditions can lead to the formation of the corresponding esters.

Table 1: Products from Oxidation of Benzenepropanal, 4-formyl-

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-(2-carboxyethyl)benzoic acid |

Nucleophilic Addition Pathways and Derivatives

Both aldehyde groups are electrophilic and can undergo nucleophilic addition, a characteristic reaction of carbonyl compounds. smolecule.com The carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate which is then typically protonated to give an alcohol. evitachem.com

Common nucleophilic addition reactions include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) can add a cyanide group to the carbonyl, forming a cyanohydrin.

Grignard Reaction: Grignard reagents (R-MgX) add an alkyl or aryl group, yielding secondary alcohols after workup.

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehydes to primary alcohols. vulcanchem.com Selective reduction of the aliphatic aldehyde in the presence of the aromatic one can be achieved using specific reagents like sodium triacetoxyborohydride.

Condensation and Annulation Reactions

Condensation reactions involve the initial nucleophilic addition followed by a dehydration step. These are pivotal for forming larger, more complex molecules.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert one or both aldehyde groups into an alkene. The choice of ylide and reaction conditions determines the stereoselectivity of the resulting double bond.

Aldol (B89426) Condensation: Under basic or acidic conditions, the aliphatic aldehyde can potentially act as both a nucleophile (after deprotonation at the α-carbon) and an electrophile, leading to self-condensation. vulcanchem.com More commonly, it can react with other carbonyl compounds in a crossed aldol condensation.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. This is a powerful method for C-C bond formation.

Reactions Involving the Aromatic Ring

The benzene ring of Benzenepropanal, 4-formyl- is substituted with two groups: a formyl group (-CHO) and a 3-oxopropyl group (-CH₂CH₂CHO). The directing effects of these substituents govern the regioselectivity of reactions on the aromatic core.

Electrophilic Aromatic Substitution Patterns in Substituted Benzenepropanals

The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature (both by induction and resonance). The propanal substituent, being an alkyl chain with a carbonyl group, is more complex. The alkyl portion is weakly activating and ortho-, para-directing, while the distant carbonyl group has a minor deactivating effect.

In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the powerful meta-directing effect of the formyl group is expected to dominate. Therefore, incoming electrophiles will primarily add to the positions meta to the formyl group (i.e., the carbons C-2 and C-6 relative to the propanal chain).

Table 2: Directing Effects of Substituents on the Benzene Ring

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CHO (formyl) | Electron-withdrawing | Deactivating | Meta |

Metal-Catalyzed C-H Functionalization of the Aromatic Core

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the traditional rules of electrophilic substitution. Metal catalysts, particularly those based on palladium, rhodium, or iridium, can activate specific C-H bonds on the aromatic ring.

For Benzenepropanal, 4-formyl-, a directing group is often required to achieve regioselectivity in C-H activation. The aldehyde oxygen can act as a weak coordinating atom, directing the metal catalyst to the ortho C-H bonds. This can enable the introduction of various functional groups, such as aryl, alkyl, or silyl (B83357) groups, at positions that are difficult to access through classical methods. For instance, palladium-catalyzed reactions can be used to couple aryl halides at the C-H bonds ortho to the formyl group, a strategy widely employed in the synthesis of complex molecules.

Transformations of the Propyl Chain

The propyl chain of Benzenepropanal, 4-formyl- is amenable to a range of synthetic manipulations, including functionalization at the α-carbon and alterations to the chain length itself.

The α-carbon of the propanal moiety is a key site for reactivity due to the electron-withdrawing effect of the adjacent aldehyde group, which increases the acidity of the α-protons. This allows for the formation of an enolate or its equivalent, which can then react with various electrophiles.

One common transformation is α-alkylation . Under basic conditions, the α-carbon can be deprotonated to form an enolate, which subsequently acts as a nucleophile. Reaction with an alkyl halide introduces a new alkyl group at this position. The choice of base and reaction conditions is crucial to control the extent of alkylation and minimize side reactions such as self-condensation.

Another significant reaction is hydroxymethylation , which involves the reaction of the enolate with formaldehyde. This reaction introduces a hydroxymethyl group at the α-position. Studies on similar aldehydes have shown that this transformation can be catalyzed by enzymes like benzaldehyde (B42025) lyase (BAL), which can enhance stereoselectivity. researchgate.net

The α-carbon can also participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition reaction leads to the formation of a new carbon-carbon bond at the α-position, extending the carbon skeleton.

A summary of representative α-carbon functionalization reactions is presented below:

| Reaction Type | Reagent/Catalyst | Product Type |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl-Benzenepropanal, 4-formyl- |

| Hydroxymethylation | Formaldehyde, Base or Enzyme (e.g., HeBAL) | α-(Hydroxymethyl)-Benzenepropanal, 4-formyl- researchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl | α-(3-Oxoalkyl)-Benzenepropanal, 4-formyl- |

| Aldol Condensation | Another Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Aldehyde/Ketone |

Modifying the length of the propyl chain in Benzenepropanal, 4-formyl- can be achieved through several synthetic strategies.

Chain Elongation:

Wittig Reaction: The aldehyde functional group of the propyl chain can react with a phosphorus ylide (Wittig reagent) to form an alkene. Subsequent hydrogenation of the double bond results in a longer carbon chain. The nature of the ylide determines the number of carbons added.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base. This is often followed by decarboxylation to yield an elongated, unsaturated chain, which can be subsequently reduced.

Chain Shortening:

Oxidative Cleavage: The propyl aldehyde can be first converted to an α,β-unsaturated aldehyde via reactions like aldol condensation. Subsequent oxidative cleavage of the double bond, for instance, using ozonolysis or permanganate, can shorten the chain by removing carbon atoms.

Decarbonylation: While less common for simple aldehydes, certain transition metal complexes can catalyze the removal of the formyl group as carbon monoxide, leading to a two-carbon chain attached to the aromatic ring.

Alpha-Carbon Functionalization Reactions

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving Benzenepropanal, 4-formyl- is crucial for optimizing reaction conditions and controlling product selectivity.

The hydroacylation of alkenes and alkynes is a powerful method for C-C bond formation, and aldehydes like Benzenepropanal, 4-formyl- can serve as substrates. acs.org The catalytic cycle for a rhodium-catalyzed intermolecular hydroacylation typically involves the following key steps: acs.orgacs.org

Oxidative Addition: The catalyst, often a Rh(I) complex, undergoes oxidative addition to the formyl C-H bond of the aldehyde, forming an acyl-rhodium(III)-hydride intermediate. acs.org

Migratory Insertion: The coordinated alkene or alkyne inserts into the rhodium-hydride bond. This step is often regioselectivity-determining.

Reductive Elimination: The acyl group and the newly formed alkyl group couple and are eliminated from the metal center, affording the ketone product and regenerating the active Rh(I) catalyst to continue the cycle.

Chelating groups on the aldehyde substrate can influence the efficiency and selectivity of the reaction by coordinating to the metal center and stabilizing key intermediates. acs.org

The stereochemical outcome of many reactions is determined at the transition state. For enantioselective reactions, such as those involving chiral catalysts, the characterization of the transition state is of paramount importance. acs.org

In Lewis acid-catalyzed cyclization reactions involving polyenes initiated by an acetal (B89532) derived from an aldehyde, the transition state geometry dictates the stereochemistry of the newly formed rings. google.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the relative energies of different possible transition states. acs.org For instance, in an acetal-initiated cyclization, the attack of the polyene on the oxonium ion intermediate can proceed through different transition states, with the lowest energy pathway leading to the major product isomer. google.com

Mapping the reaction pathway involves identifying all intermediates and transition states connecting the reactants to the products. researchgate.net This can be achieved through a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling. researchgate.net

For complex, multi-step syntheses starting from Benzenepropanal, 4-formyl-, mapping the reaction pathways allows for a rational approach to process optimization. For example, in a sequential catalytic functionalization, where the initial product of one reaction becomes the substrate for the next, understanding the complete pathway is essential. acs.org This includes identifying potential side reactions and catalyst deactivation pathways.

For instance, in the reaction between a thiol and an aldehyde, which can be relevant for odor neutralization, the reaction pathway can proceed through a hemi-thiol acetal to a thiol acetal, often catalyzed by an acid. google.com Mapping this pathway helps in selecting the appropriate catalyst and conditions to drive the reaction to completion.

Lack of Publicly Available Research Hinders Detailed Analysis of Benzenepropanal, 4-formyl- Polymerization

Benzenepropanal, 4-formyl- possesses two reactive functional groups: an aldehyde group on the propyl chain and a formyl group attached to the benzene ring. In theory, these groups could participate in various polymerization reactions. For instance, the aldehyde functionalities could potentially undergo condensation polymerization, either with themselves (homopolymerization) or with other co-monomers. This type of polymerization typically involves the formation of a small molecule, such as water, as a byproduct.

Additionally, the presence of the aromatic ring and the alkyl chain could, under specific conditions, be susceptible to other polymerization mechanisms, such as cationic, anionic, or radical polymerization. However, the specific initiators, catalysts, reaction conditions (e.g., temperature, pressure, solvent), and the resulting polymer characteristics (e.g., molecular weight, polydispersity, structure) for Benzenepropanal, 4-formyl- are not documented in the available literature.

Without experimental data, it is impossible to construct the detailed research findings and data tables requested for the article's subsection on Polymerization and Oligomerization Chemistry. The scientific community has not, to date, published studies that would provide the necessary information to accurately describe the mechanistic transformations involved in the polymerization of Benzenepropanal, 4-formyl-. Therefore, any attempt to generate the specified content would be purely speculative and would not meet the required standards of scientific accuracy and professional authoritativeness.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Benzenepropanal, 4-formyl-. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, connectivity, and chemical environment.

In ¹H NMR analysis, the para-disubstituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (typically δ 7.4-7.9 ppm). The protons of the two aldehyde groups are highly deshielded and appear as sharp signals at the downfield end of the spectrum. The aromatic aldehyde proton is observed as a singlet around δ 10.0 ppm, while the aliphatic aldehyde proton appears as a triplet near δ 9.8 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two methylene groups of the propanal side chain are observed as coupled multiplets in the aliphatic region (δ 2.8-3.2 ppm).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the two aldehyde groups are particularly diagnostic, with the aliphatic aldehyde carbon appearing around δ 201 ppm and the aromatic aldehyde carbon at a slightly more shielded position around δ 191 ppm. The four distinct aromatic carbons and two aliphatic methylene carbons are also clearly resolved, confirming the complete carbon skeleton.

Furthermore, NMR serves as a powerful technique for real-time reaction monitoring. For instance, during the synthesis or functionalization of Benzenepropanal, 4-formyl-, the disappearance of reactant signals and the concurrent appearance of product signals can be tracked quantitatively, allowing for the optimization of reaction conditions and the determination of kinetic parameters.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzenepropanal, 4-formyl- (in CDCl₃)

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Aromatic Aldehyde (-CHO) | ~10.02 | Singlet (s) | ~191.5 |

| Aliphatic Aldehyde (-CHO) | ~9.81 | Triplet (t) | ~201.1 |

| Aromatic Protons (Ha) | ~7.87 | Doublet (d) | ~129.8 |

| Aromatic Protons (Hb) | ~7.45 | Doublet (d) | ~130.3 |

| Methylene (-CH₂-CHO) | ~2.85 | Triplet (t) | ~45.2 |

| Benzylic Methylene (-CH₂-Ar) | ~3.05 | Triplet (t) | ~29.9 |

| Quaternary Carbon (C-CHO) | - | - | ~135.8 |

| Quaternary Carbon (C-CH₂CH₂CHO) | - | - | ~149.2 |

Mass Spectrometry (MS) for Molecular Fingerprinting and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of Benzenepropanal, 4-formyl-, and to deduce its structure through fragmentation analysis. In electron ionization (EI) mode, the compound exhibits a distinct molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.19 g/mol ), confirming its elemental formula of C₁₀H₁₀O₂.

The fragmentation pattern serves as a molecular fingerprint, providing crucial structural information. Key fragmentation pathways for Benzenepropanal, 4-formyl- include:

Loss of a hydrogen radical ([M-1]⁺): A peak at m/z 161 resulting from the loss of a labile aldehyde hydrogen.

Loss of a formyl radical ([M-29]⁺): A prominent peak at m/z 133, corresponding to the loss of a •CHO group from either the aromatic or aliphatic position.

Benzylic cleavage: Fission of the bond between the two methylene groups of the propanal chain is less common, but cleavage of the entire propanal side chain ([M-57]⁺) can lead to a fragment at m/z 105, representing the 4-formylbenzyl cation.

McLafferty rearrangement: The aliphatic aldehyde can undergo a characteristic McLafferty rearrangement, leading to a neutral enol fragment and a radical cation at m/z 134.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments to within a few parts per million (ppm), allowing for the unequivocal determination of the elemental composition and further solidifying the compound's identity.

Table 2: Characteristic Mass Spectrometry Fragments for Benzenepropanal, 4-formyl- (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Description |

| 162 | [C₁₀H₁₀O₂]⁺• | M⁺• | Molecular Ion |

| 161 | [C₁₀H₉O₂]⁺ | [M-H]⁺ | Loss of a hydrogen radical |

| 134 | [C₈H₈O]⁺• | [M-C₂H₂O]⁺• | Product of McLafferty rearrangement |

| 133 | [C₉H₉O]⁺ | [M-CHO]⁺ | Loss of a formyl radical |

| 105 | [C₇H₅O]⁺ | [M-C₃H₅O]⁺ | Loss of the propanal radical side chain |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatography is essential for isolating Benzenepropanal, 4-formyl- from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.

HPLC is a preferred method for the analysis and purification of Benzenepropanal, 4-formyl-, owing to its moderate polarity and thermal sensitivity. A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The compound is retained on the column and elutes at a characteristic retention time, which is dependent on the precise conditions (flow rate, gradient profile, temperature). Detection is readily achieved using a UV-Vis detector, as the conjugated aromatic system provides strong absorbance, typically monitored at wavelengths such as 254 nm or a λ_max near 285 nm. HPLC is highly effective for quantifying the purity of a sample by integrating the area of the main peak relative to any impurity peaks.

For the analysis of volatile and semi-volatile components in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. Benzenepropanal, 4-formyl-, is sufficiently volatile to be analyzed by GC without derivatization. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar 5% phenyl polysiloxane phase like HP-5ms). The compound separates from other components based on its boiling point and interaction with the stationary phase, eluting at a specific retention time. The eluent is then directly introduced into the ion source of a mass spectrometer, which provides the mass spectrum detailed in section 4.2. This coupling of GC's separation power with MS's identification capabilities allows for the confident identification and quantification of Benzenepropanal, 4-formyl-, even at trace levels in complex mixtures such as environmental samples or flavor and fragrance profiles.

High-Performance Liquid Chromatography (HPLC)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopies provide rapid and valuable information about the functional groups present in Benzenepropanal, 4-formyl-.

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the molecule's bonds. The most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching absorptions. Due to the different electronic environments, the two aldehyde groups are distinguishable: the aliphatic aldehyde C=O stretch appears at a higher frequency (~1725 cm⁻¹) compared to the conjugated aromatic aldehyde C=O stretch (~1700 cm⁻¹). Additionally, the spectrum shows characteristic aldehyde C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹, aromatic C=C stretching bands around 1605 cm⁻¹, and a strong out-of-plane C-H bending band around 830 cm⁻¹, confirming the para-substitution pattern.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The conjugated system, comprising the benzene (B151609) ring and the aromatic formyl group, gives rise to strong π→π* transitions, resulting in a primary absorption maximum (λ_max) in the UV region, typically around 250-290 nm. A weaker n→π* transition associated with the carbonyl groups is also expected at a longer wavelength, often appearing as a shoulder on the main absorption band.

Table 3: Key Infrared (IR) Absorption Frequencies for Benzenepropanal, 4-formyl-

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2930 | C-H Stretch | Aliphatic (CH₂) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (CHO) |

| ~1725 | C=O Stretch | Aliphatic Aldehyde |

| ~1700 | C=O Stretch | Aromatic Aldehyde |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~830 | C-H Bend (out-of-plane) | Para-disubstituted Aromatic |

Application of Quantitative Structure-Property Relationships (QSPR) in Analytical Method Development

Quantitative Structure-Property Relationship (QSPR) models represent a computational approach to predict the physicochemical and analytical properties of molecules based on their structure. For a compound like Benzenepropanal, 4-formyl-, QSPR can be a powerful tool in analytical method development, reducing the need for extensive trial-and-error experimentation.

The process involves calculating a set of numerical values, known as molecular descriptors, that encode the structural, topological, and electronic features of the molecule. For Benzenepropanal, 4-formyl-, these descriptors would include parameters like molecular weight, molar volume, logP (lipophilicity), dipole moment, and various topological indices.

A mathematical model is then built to correlate these descriptors with a specific experimental property. For example, a QSPR model can be developed to predict the chromatographic retention time (t_R) of Benzenepropanal, 4-formyl-, on a specific GC or HPLC column. By inputting the descriptors of the target molecule and potential impurities into a validated QSPR equation, analysts can estimate their separation profile under different conditions (e.g., mobile phase composition, temperature). This predictive capability allows for the rational design and in-silico optimization of chromatographic methods, leading to faster development of robust and efficient analytical protocols for purity assessment and quality control.

Computational Chemistry and Theoretical Studies of Benzenepropanal, 4 Formyl

Molecular Structure and Conformational Analysis

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through the rotation of its single bonds. For Benzenepropanal, 4-formyl-, significant conformational flexibility arises from rotation around the C-C single bonds of the propanal substituent and the C-C bond connecting this chain to the aromatic ring.

For Benzenepropanal, 4-formyl-, the key dihedral angles determining its shape are associated with the propyl chain. The relative orientation of the two aldehyde groups is a critical factor influencing intramolecular interactions and the molecule's interaction with its environment. The most stable conformers are typically those that minimize steric hindrance, such as an extended anti conformation of the propanal chain. windows.net

Table 1: Hypothetical Key Dihedral Angles for a Stable Conformer of Benzenepropanal, 4-formyl- This table presents plausible dihedral angles for a low-energy, extended conformation based on theoretical principles.

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |

|---|---|---|

| τ1 | C(ring)-C(ring)-Cα-Cβ | ~90 |

| τ2 | C(ring)-Cα-Cβ-Cγ | ~180 (anti) |

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide detailed information about the electronic structure and energetics of a molecule. copernicus.org Methods like DFT with the B3LYP functional and a 6-31G(d) basis set are commonly used to optimize molecular geometries and calculate a wide range of properties. jmaterenvironsci.com

Key electronic properties that can be calculated for Benzenepropanal, 4-formyl- include:

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. nih.gov For Benzenepropanal, 4-formyl-, the negative potential (red regions) would be concentrated around the oxygen atoms of the two carbonyl groups, identifying them as sites for electrophilic attack or hydrogen bonding.

Total Energy and Heat of Formation : These values provide thermodynamic data about the molecule's stability.

Table 2: Predicted Quantum Chemical Properties for Benzenepropanal, 4-formyl- Calculated values are representative and based on typical results for similar aromatic aldehydes from DFT studies. jmaterenvironsci.comnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability nih.gov |

| Dipole Moment (µ) | ~3.5 Debye | Measures overall molecular polarity |

Reaction Mechanism Prediction and Transition State Modeling

A significant advantage of computational chemistry is its ability to model reaction mechanisms and characterize the high-energy transition states (TS) that connect reactants to products. rsc.org For a bifunctional molecule like Benzenepropanal, 4-formyl-, computational modeling can predict the selectivity of reactions involving its two distinct aldehyde groups.

For instance, in an oxidation reaction, will the aromatic aldehyde or the aliphatic aldehyde be preferentially oxidized? DFT calculations can model the reaction pathways for both possibilities, locate the respective transition states, and calculate their activation energies (ΔG‡). The pathway with the lower activation energy is kinetically favored. cardiff.ac.uk Studies on the oxidation of similar dialdehydes have shown that C-C bond cleavage can be a competitive pathway. cardiff.ac.uk Similarly, for reactions like the Cannizzaro reaction, computational modeling can distinguish between different possible transition states, such as those involving one-center or two-center hydride transfers. researchgate.net Aldol (B89426) reactions involving such substrates can also be modeled to predict stereoselectivity by comparing the energies of different chelated and non-chelated transition state models. nih.govacs.org

Table 3: Hypothetical Comparison of Activation Energies for Competing Reactions

| Reaction | Reactive Site | Predicted Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Oxidation | Benzaldehyde (B42025) group | 0 (Reference) | Kinetically favored pathway |

| Oxidation | Propanal aldehyde group | +2.5 | Slower reaction rate |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent or interacting with a surface. researchgate.net MD simulations model the movements of atoms over time based on a force field, providing insights into dynamic processes and intermolecular forces. osti.gov

An MD simulation of Benzenepropanal, 4-formyl- in an aqueous solution could reveal:

Solvation Structure : How water molecules arrange around the solute, particularly around the polar aldehyde groups and the hydrophobic aromatic ring.

Intermolecular Interactions : The frequency and lifetime of hydrogen bonds between the carbonyl oxygens and water.

Conformational Dynamics : How the molecule samples different conformations in solution, which may differ from the gas-phase predictions due to solvent effects.

Such simulations are crucial for understanding how the molecule behaves at interfaces or within biological systems. researchgate.netosti.gov For example, simulations can predict how aromatic aldehydes orient themselves at a charged electrode surface during electrocatalysis. osti.govacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies in Chemical Design

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its experimental activity or properties. researchgate.net These models are widely used in drug design and materials science to predict the behavior of new compounds without synthesizing them. nih.govsigmaaldrich.com

To build a QSAR model for a set of derivatives of Benzenepropanal, 4-formyl-, one would first calculate a variety of molecular descriptors. These can be constitutional, topological, or quantum-chemical. jmaterenvironsci.comjmaterenvironsci.com Multiple Linear Regression (MLR) is then often used to build an equation linking these descriptors to a property of interest, such as antimicrobial activity or toxicity. jmaterenvironsci.com

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Modeling of Benzenepropanal, 4-formyl-

| Descriptor Type | Descriptor Name | Typical Use in QSAR/QSPR |

|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Predicts hydrophobicity, membrane permeability |

| Topological | TPSA (Topological Polar Surface Area) | Predicts transport properties, bioavailability |

| Electronic (from DFT) | HOMO/LUMO Energies | Correlates with reactivity, toxicity jmaterenvironsci.com |

| Electronic (from DFT) | Dipole Moment (µ) | Relates to polar interactions with targets |

In Silico Design Principles for Benzenepropanal, 4-formyl- Derivatives and Functional Materials

The ultimate goal of many computational studies is the in silico design of novel molecules with desired functions. auctoresonline.org The insights gained from the methods described above provide rational design principles for modifying Benzenepropanal, 4-formyl-.

Tuning Reactivity : The electronic properties of the molecule can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic ring. DFT calculations can predict how these modifications will alter the HOMO-LUMO gap or the charge distribution, thereby guiding the synthesis of derivatives with tailored reactivity. ajchem-a.com

Designing for Biological Activity : If Benzenepropanal, 4-formyl- is a scaffold for a drug, molecular docking simulations can predict its binding mode within a target protein's active site. rsc.org This structural information allows for the design of derivatives with improved binding affinity by adding functional groups that form specific hydrogen bonds or hydrophobic interactions. mdpi.com

Developing Functional Materials : The bifunctional nature of Benzenepropanal, 4-formyl- makes it an attractive building block for polymers or macrocycles. chemmethod.com Computational studies can predict the outcomes of condensation reactions with other bifunctional or trifunctional molecules, helping to design complex architectures with specific shapes and properties. researchgate.net

Applications of Benzenepropanal, 4 Formyl in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Complex Organic Synthesis

The presence of two distinct aldehyde groups makes Benzenepropanal, 4-formyl- a valuable building block in the synthesis of complex molecules. cymitquimica.comsemanticscholar.org The aliphatic aldehyde is generally more susceptible to nucleophilic attack than the aromatic aldehyde, allowing for selective reactions. This differential reactivity is a key tool for chemists to build molecular complexity in a controlled, stepwise manner. Aromatic aldehydes are crucial intermediates in the production of a wide array of fine chemicals and specialty compounds. researchgate.net

Synthesis of Pharmaceutical Intermediates and Precursors

Aromatic aldehydes are foundational to the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates. numberanalytics.comresearchgate.netnih.gov They serve as versatile scaffolds for constructing the core structures of various drugs. numberanalytics.comnumberanalytics.com For instance, aldehydes are key starting materials in multicomponent reactions like the Strecker and Bucherer–Bergs reactions, which are efficient methods for producing amino acid and hydantoin (B18101) derivatives, respectively—moieties found in many bioactive compounds.

The dual functionality of Benzenepropanal, 4-formyl- allows it to act as a linchpin, connecting different molecular fragments through sequential reactions at its two aldehyde sites. This capability is particularly useful in creating complex pharmaceutical intermediates where precise control over the molecular architecture is required. cymitquimica.comnumberanalytics.com Microbial biosynthesis routes have also been engineered to produce aromatic aldehydes, highlighting their importance as precursors for valuable products like pharmaceuticals. nih.gov

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

| Reaction Type | Reacting Group | Potential Product Class | Relevance |

| Reductive Amination | Aliphatic or Aromatic Aldehyde | Substituted Amines | Core structures in many APIs |

| Wittig Reaction | Aliphatic or Aromatic Aldehyde | Alkenes | Carbon-carbon bond formation for scaffold extension |

| Grignard Reaction | Aliphatic or Aromatic Aldehyde | Secondary Alcohols | Introduction of new stereocenters and functional groups |

| Aldol (B89426) Condensation | Aliphatic Aldehyde | α,β-Unsaturated Aldehydes | Building blocks for complex natural product synthesis |

Synthesis of Specialized Organic Compounds

Beyond pharmaceuticals, Benzenepropanal, 4-formyl- is a precursor for a variety of specialized organic molecules. Its structure is suitable for creating compounds used in materials science, agrochemicals, and as research chemicals. numberanalytics.comnumberanalytics.com The formyl group on the benzene (B151609) ring can direct further substitutions on the ring, while both aldehydes can participate in a wide range of C-C bond-forming reactions.

For example, the formylation of aromatic compounds is a fundamental process in organic chemistry for producing aldehydes that serve as versatile intermediates. semanticscholar.org These aldehydes can be converted into a multitude of other functional groups or used in condensation reactions to build larger, intricate molecules, such as porphyrin-based structures or complex chromophores. tandfonline.comgoogle.com

Development of Novel Materials and Functional Polymers

The ability of Benzenepropanal, 4-formyl- to act as a bifunctional linker makes it a prime candidate for the synthesis of advanced polymers and porous materials. Dialdehydes are a critical class of monomers in polymer chemistry. acs.org

Precursor for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers with highly ordered structures and tunable properties. tcichemicals.commdpi.com Their synthesis relies on the reaction of multitopic building blocks, or "linkers," to form a repeating network. Aromatic dialdehydes are among the most common and important linkers used to construct COFs. tcichemicals.com

Benzenepropanal, 4-formyl-, with its two aldehyde groups, can react with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene (B174889) or benzidine) via Schiff base condensation to form highly stable, imine-linked COFs. rsc.orgunt.edu The resulting materials possess a regular pore structure and a high surface area, making them suitable for applications in:

Gas storage and separation

Heterogeneous catalysis mdpi.com

Sensing

Electronic devices rsc.orgunt.edu

The specific geometry and flexibility of the 3-(phenyl)propanal backbone would influence the resulting COF's topology and pore characteristics, offering a route to novel framework materials.

Table 2: Representative Aldehyde Linkers in COF Synthesis

| Aldehyde Linker | Amine Co-monomer | Resulting COF Type | Key Feature |

| Terephthalaldehyde | Benzidine | 2D Imine-linked COF | High thermal stability, permanent porosity |

| 1,3,5-Triformylbenzene | 1,4-Phenylenediamine | 2D Imine-linked COF | Tunable pore size, high surface area |

| Tris(4-formylphenyl)amine | Malononitrile | Hydrazone-linked COF | High selectivity for ion detection rsc.org |

| 4-Formylphenylboronic acid | 1,3,5-Tris(4-aminophenyl)benzene | Boroxine and Imine-linked COF | Bifunctional catalytic sites unt.edu |

Monomer in Polymer Chemistry

In addition to forming crystalline COFs, Benzenepropanal, 4-formyl- can be used as a monomer or cross-linker in the synthesis of various other polymers. rsc.orgrsc.org The aldehyde functional groups can react with a range of co-monomers. For example, reaction with diols or polyols can form polyacetal resins, which are known for their toughness and chemical resistance.

The presence of two aldehyde groups allows it to act as a cross-linking agent, enhancing the mechanical properties and thermal stability of existing polymers. acs.orgsarchemlabs.com This is particularly relevant in the production of hydrogels and thermosetting resins, where a three-dimensional network structure is desired. acs.org The development of conductive polymers, such as those based on polythiophene, also relies on specialized monomers, and functionalized aldehydes can play a role in creating these advanced materials. frontiersin.org

Applications in Industrial Chemical Processes (Non-Consumer)

In non-consumer industrial settings, aldehydes are of immense importance as intermediates and building blocks for a vast range of chemicals. vedantu.combritannica.combritannica.com Formaldehyde and butyraldehyde, for example, are produced on a massive scale annually to manufacture resins, plasticizers, and alcohols. wikipedia.org

Benzenepropanal, 4-formyl-, as a bifunctional specialty chemical, could find application in several industrial processes:

Resin and Adhesive Production: It can be used to synthesize or modify polymers like phenolic or urea (B33335) resins, improving their cross-linking density and performance characteristics. vedantu.combritannica.com

Cross-linking Agent: In the textile and paper industries, dialdehydes like dialdehyde (B1249045) starch are used to improve the wet strength and durability of the final products. sarchemlabs.com Benzenepropanal, 4-formyl- could serve a similar function in specialized applications.

Intermediate for Agrochemicals: Aromatic aldehydes are precursors in the synthesis of some pesticides and herbicides. numberanalytics.com

Enzyme Stabilization: Certain aromatic aldehydes, such as 4-formylphenylboronic acid, are used as enzyme stabilizers in liquid detergent formulations, an important industrial application.

The compound's utility in these areas stems from the high reactivity of the aldehyde groups, which allows for efficient incorporation into larger chemical structures and materials. wikipedia.org

Chemical Reactants in Industrial Transformations

The dual aldehyde functionality of Benzenepropanal, 4-formyl- makes it a significant reactant for creating complex molecules and polymers in industrial settings. The two aldehyde groups—one directly on the aromatic ring and the other at the terminus of a propyl chain—exhibit different reactivities, enabling selective and sequential transformations. This characteristic is highly sought after in multi-step organic synthesis.

The industrial relevance of bifunctional aromatic compounds is well-established. For instance, 4-Carboxybenzaldehyde (CBA), which also has a benzene ring with functional groups at opposite ends, is a notable byproduct in the large-scale production of terephthalic acid and is considered a significant industrial chemical. wikipedia.org The structural analogy suggests a potential role for Benzenepropanal, 4-formyl- in similar large-scale chemical value chains.

Its primary application lies in its role as a building block for more complex chemical structures. It can undergo various condensation reactions, such as aldol condensations and Knoevenagel condensations, at one or both aldehyde sites. This allows for the synthesis of a diverse array of products, including pharmaceuticals and specialty polymers. The propanal group, for example, can be used in reactions to build side chains, while the aromatic aldehyde can be functionalized separately. This reactivity is crucial for producing fragrance compounds, where related phenylpropanals are key intermediates. wordpress.comprepchem.com

In materials science, bifunctional molecules like Benzenepropanal, 4-formyl- are investigated for their potential in polymer synthesis. Fluorinated aromatic compounds, for example, are used as monomers to impart desirable properties like chemical resistance and thermal stability to polymers. evitachem.com Similarly, the cross-linking capability of a dialdehyde like Benzenepropanal, 4-formyl- can be exploited to create robust polymer networks with specific physical and chemical properties.

Table 2: Potential Industrial Transformations Involving Benzenepropanal, 4-formyl-

| Transformation Type | Reagents / Conditions | Potential Product Class | Industrial Relevance |

|---|---|---|---|

| Polymerization | Diols, Diamines | Polyesters, Polyamides, Polyacetals | Specialty polymers, Resins |

| Heterocycle Synthesis | Hydrazines, Amines | Pyrazoles, Pyridines, Imidazoles | Pharmaceutical intermediates, Agrochemicals |

| Cross-Coupling Reactions | Organometallic reagents | Functionalized aromatic compounds | Fine chemicals, Advanced materials |

| Aldol Condensation | Ketones, Aldehydes | α,β-Unsaturated aldehydes/ketones | Fragrance components, Chemical intermediates |

Catalyst or Ligand Development

The formyl groups of Benzenepropanal, 4-formyl- are excellent handles for the synthesis of complex ligands used in catalysis and materials science. The aldehyde functionality readily reacts with primary amines to form stable imine (Schiff base) linkages. This reaction is a cornerstone of coordination chemistry, enabling the construction of intricate molecular architectures that can chelate metal ions.

Research has shown that formyl-functionalized ligands are critical for developing advanced materials like Covalent Organic Frameworks (COFs). For example, 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde), a molecule with three formyl groups, serves as a triangular linker that condenses with amine-functionalized nodes to create highly stable and porous COFs. ossila.com These frameworks have demonstrated significant potential as photocatalysts and for carbon dioxide adsorption. ossila.com Benzenepropanal, 4-formyl-, with its two reactive sites, can act as a linear linker in similar frameworks, leading to materials with tailored pore sizes and functionalities.

The compound has been identified as a potential ligand for use in copper-catalyzed aerobic reactions. molaid.com Furthermore, its structure is suitable for creating ligands for asymmetric catalysis. By reacting Benzenepropanal, 4-formyl- with a chiral amine, a chiral Schiff base ligand can be synthesized. Such ligands are pivotal in enantioselective synthesis, a field dedicated to producing single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry. acs.org The development of catalytic processes that can generate multiple stereogenic centers with high control is a significant challenge in organic synthesis, and versatile ligands are key to this endeavor. acs.org The use of phase-transfer catalysts in reactions involving formyl-substituted compounds further highlights the role of such molecules in modern catalytic systems. nih.gov

Table 3: Applications in Catalyst and Ligand Synthesis

| Application Area | Synthetic Strategy | Resulting System | Potential Use | Source |

|---|---|---|---|---|

| Homogeneous Catalysis | Reaction with chiral amines | Chiral Schiff Base Ligands | Asymmetric synthesis of pharmaceuticals | acs.org |

| Heterogeneous Catalysis | Condensation with multi-amine linkers | Covalent Organic Frameworks (COFs) | Gas storage, Photocatalysis, Sensors | ossila.com |

| Coordination Chemistry | Chelation with metal ions (e.g., Cu) | Metal-Organic Complexes | Catalysis in aerobic oxidations | molaid.com |

| Phase-Transfer Catalysis | As a substrate for catalyzed reactions | Isomerization/Functionalization | Synthesis of complex organic molecules | nih.gov |

Future Research Directions and Emerging Opportunities

Exploration of Green Chemistry Routes for Synthesis and Transformation

The synthesis and transformation of Benzenepropanal, 4-formyl- are prime candidates for the application of green chemistry principles, which aim to reduce waste and energy consumption while minimizing the use of hazardous substances. encyclopedia.pubacs.orgsemanticscholar.org Traditional chemical processes often rely on stoichiometric reagents and harsh conditions, but modern research is shifting towards more sustainable methods. dokumen.pub

Future research will likely focus on several key areas of green chemistry:

Biocatalysis : Utilizing enzymes or whole-cell systems for the synthesis of Benzenepropanal, 4-formyl-. For instance, engineered microbial biosynthesis methods could be developed for the production of aromatic aldehydes. mdpi.comunibas.it This could involve the biocatalytic oxidation of a corresponding dialcohol precursor.

Photocatalysis : Employing light to drive chemical reactions, which can often be conducted under milder conditions than traditional thermal methods. encyclopedia.pub Photocatalytic strategies for the installation of formyl groups are an emerging area of interest for producing "bio-aldehydes." mdpi.comunibas.it

Alternative Energy Sources : Microwave-assisted and ultrasound-mediated syntheses are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. encyclopedia.pubdokumen.pub

Greener Solvents : Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or deep eutectic solvents is a core principle of green chemistry. dokumen.pubbeilstein-journals.org

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches

| Feature | Conventional Methods | Potential Green Chemistry Routes |

|---|---|---|

| Catalysts | Often stoichiometric, heavy metal-based | Biocatalysts (enzymes), photocatalysts, heterogeneous catalysts semanticscholar.org |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO2, deep eutectic solvents dokumen.pubbeilstein-journals.org |

| Energy Input | High heat, prolonged reaction times | Microwaves, ultrasound, visible light encyclopedia.pubdokumen.pub |

| Atom Economy | Can be low, generating significant waste | High, through multicomponent reactions and catalytic cycles semanticscholar.org |

| Sustainability | Relies on finite resources, generates hazardous waste | Focus on renewable feedstocks, waste reduction, and biodegradable products acs.org |

Development of Novel Catalytic Systems for Selective Functionalization

The presence of two aldehyde groups with different chemical environments in Benzenepropanal, 4-formyl- presents a significant challenge and opportunity for selective functionalization. Developing novel catalytic systems that can distinguish between the aromatic and aliphatic aldehyde, or selectively functionalize the aromatic ring's C-H bonds, is a key area of future research. asau.ru

Key research thrusts include:

Chemo-selective Catalysis : Designing transition metal catalysts (e.g., based on rhodium, palladium, or iron) that can selectively target one aldehyde group for reactions like hydrogenation, oxidation, or C-C bond formation, leaving the other intact. asau.ruacs.org For example, metal-catalyzed hydroacylation, which involves the insertion of an alkene or alkyne into a formyl C-H bond, could be directed to one site. acs.org

Regio-selective C-H Functionalization : The aromatic ring offers sites for direct C-H bond functionalization, an ideal method for chemical manipulation that avoids pre-functionalized starting materials. acs.org Catalytic systems could be developed to install new functional groups at specific positions on the benzene (B151609) ring.

Enantioselective Catalysis : For reactions that create chiral centers, the development of enantioselective catalysts is crucial for producing optically enriched products, which are vital in the pharmaceutical and fine chemical industries. dokumen.pubnih.gov

Table 2: Potential Catalytic Reactions for Selective Functionalization

| Reaction Type | Catalyst Type | Target Functional Group | Potential Outcome |

|---|---|---|---|

| Hydroacylation | Rh(I) complexes | Formyl C-H bond | Selective C-C bond formation at one aldehyde site acs.org |

| Hydrogenation | Modified Pd/C or noble metals | Aldehyde (C=O) | Selective reduction of one or both aldehydes to alcohols lookchem.com |

| Oxidation | Ruthenium or Iron complexes | Aldehyde (C-H) | Selective conversion of one or both aldehydes to carboxylic acids asau.ru |

| C-H Activation | Rh(III) complexes | Aromatic C-H bond | Direct functionalization of the benzene ring acs.org |

| Aminocarbonylation | Palladium complexes | C-X to C(O)N bond | Synthesis of amide derivatives dokumen.pub |

Integration of Machine Learning and AI in Predictive Chemistry for Benzenepropanal, 4-formyl-

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating discovery. researchgate.netresearchgate.net For a molecule like Benzenepropanal, 4-formyl-, AI can be a powerful tool for navigating its complex reactivity and synthetic pathways.

Future applications of AI in this context include:

Retrosynthesis Planning : AI-powered tools like SYNTHIA® can propose novel and efficient synthetic routes, often identifying greener or more cost-effective pathways than those devised by humans. nih.govacs.orgsynthiaonline.com These tools can be trained on vast reaction databases to learn chemical rules and predict plausible disconnections of the target molecule. engineering.org.cnacs.org

Reaction Outcome and Yield Prediction : ML models can be trained to predict the products, regioselectivity, and yield of reactions involving multifunctional molecules. researchgate.netbeilstein-journals.org This is particularly valuable for Benzenepropanal, 4-formyl-, where predicting the reactivity of one aldehyde over the other is a key challenge. rsc.org Some models can even predict reaction outcomes by simulating the movement of electrons. arxiv.org

Catalyst and Reaction Condition Optimization : AI algorithms, especially Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst ligand) to find the optimal conditions for maximizing yield and selectivity, saving time and resources. researchgate.netbeilstein-journals.org

Table 3: Applications of AI/ML in Research on Benzenepropanal, 4-formyl-

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest synthetic routes by working backward from the target molecule. engineering.org.cnbeilstein-journals.org | Discovery of more efficient, safer, and greener synthetic pathways. researchgate.netsynthiaonline.com |

| Reactivity Prediction | Models predict which functional group will react under specific conditions. rsc.orgarxiv.org | Enables precise control over selectivity in multifunctional compounds. |

| Yield Optimization | ML models analyze experimental data to suggest conditions for maximizing product yield. researchgate.net | Reduces experimental cost and accelerates process development. |

| Catalyst Design | AI can help design new catalysts with enhanced activity and selectivity for specific transformations. researchgate.net | Accelerates the development of novel catalytic systems for selective functionalization. |

Expanding Applications in Advanced Materials Science and Chemical Biology Tools

The bifunctional nature of Benzenepropanal, 4-formyl- makes it an attractive candidate for applications in materials science and as a tool in chemical biology.

In Advanced Materials Science , this compound could serve as:

A Monomer for Polymer Synthesis : The two aldehyde groups can react with other monomers to form novel polymers. wikipedia.orgmsu.edu For example, it could be used in condensation polymerization to create polyesters or polyacetals. Its rigid aromatic core and flexible propanal chain could impart unique thermal and mechanical properties to the resulting materials. kallipos.gr

A Cross-linker : It can be used to link polymer chains together, forming robust networks characteristic of thermosets or hydrogels. kallipos.gr Its use in creating conjugated microporous polymers for applications like adsorption has been demonstrated with similar dialdehyde (B1249045) building blocks. rsc.org

Functional Material Precursor : The aldehyde groups provide reactive handles for grafting the molecule onto surfaces or incorporating it into functional materials like organic semiconductors or materials for controlled release systems. researchgate.netmdpi.com

In Chemical Biology , Benzenepropanal, 4-formyl- could be developed as:

A Chemical Probe : A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein. wikipedia.orgsgc-unc.org The aldehyde functionalities can be used to covalently link the molecule to biological targets, allowing for the study of protein function. nih.gov

A Bioconjugation Linker : The molecule could act as a bridge to connect two different biomolecules, such as a protein and a fluorescent dye, for use in biological imaging and diagnostics.

A Building Block for Bioactive Molecules : Its structure could be incorporated into larger molecules designed to interact with specific biological pathways. The aldehyde groups are versatile intermediates for synthesizing more complex structures. rsc.org

Challenges and Perspectives in Benzenepropanal, 4-formyl- Research